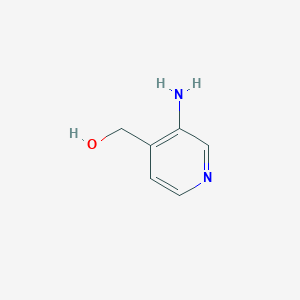
(3-Aminopyridin-4-yl)methanol
Vue d'ensemble
Description
“(3-Aminopyridin-4-yl)methanol” is a chemical compound with the empirical formula C6H8N2O . It is a solid substance and is used for research and development purposes .
Molecular Structure Analysis
The molecular structure of “(3-Aminopyridin-4-yl)methanol” can be represented by the SMILES stringNc1cnccc1CO . The InChI key for this compound is VXHFPFMVXWCZLH-UHFFFAOYSA-N . Physical And Chemical Properties Analysis
“(3-Aminopyridin-4-yl)methanol” is a solid substance . Its molecular weight is 124.14 .Applications De Recherche Scientifique
Potassium Channel Blocker in Spinal Cord Injury
(Sun et al., 2010) discovered that 4-aminopyridine-3-methanol (4-AP-3-MeOH), a derivative of 4-aminopyridine, effectively restores axonal conduction in spinal cord injuries. Unlike other derivatives, 4-AP-3-MeOH doesn't alter axonal electrophysiological properties, suggesting its potential as an optimal choice for reversing conduction block in spinal cord injury.
Catalyst for Huisgen 1,3-Dipolar Cycloadditions
(Ozcubukcu et al., 2009) reported the use of a new tris(1-benzyl-1H-1,2,3-triazol-4-yl)methanol ligand, which forms a stable complex with CuCl. This complex is highly effective as a catalyst for Huisgen 1,3-dipolar cycloadditions, showing promise for applications in organic synthesis.
Reaction Study with o-Vanillin
(Mielcarek et al., 2018) studied the reactions of o-vanillin with isomeric aminopyridines. They found that the direct product of the reaction with 4-aminopyridine was α-aminoether, providing insights into the reactivity of aminopyridines and their derivatives.
Hydroxyl-Directed Methanolysis of Esters
(Sammakia et al., 2000) explored the use of 2-acyl-4-aminopyridines as catalysts for hydroxyl-directed methanolysis of esters. Their findings suggest these catalysts are more selective compared to others, potentially enhancing the efficiency of certain chemical reactions.
Luminescence Studies
(Kimura et al., 1977) conducted research on the luminescence of aminopyridines, including 4-aminopyridine, providing valuable data for the development of materials with specific optical properties.
Catalytic Elimination of Gaseous Methanol
(Qia, 2015) synthesized organic-inorganic hybrids using 4-aminopyridine, demonstrating their effectiveness as catalysts for the elimination of gaseous methanol, an important environmental application.
Safety And Hazards
Propriétés
IUPAC Name |
(3-aminopyridin-4-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O/c7-6-3-8-2-1-5(6)4-9/h1-3,9H,4,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXHFPFMVXWCZLH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1CO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20565949 | |
| Record name | (3-Aminopyridin-4-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20565949 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Aminopyridin-4-yl)methanol | |
CAS RN |
152398-05-5 | |
| Record name | (3-Aminopyridin-4-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20565949 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (3-aminopyridin-4-yl)methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

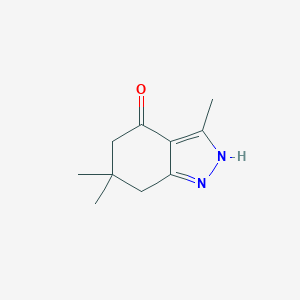

![3-Benzothiazol-2-yl-4,5,6,7-tetrahydro-benzo[b]thiophen-2-ylamine](/img/structure/B111888.png)
![3-Amino-3-[3-(trifluoromethyl)phenyl]propanoic acid](/img/structure/B111890.png)


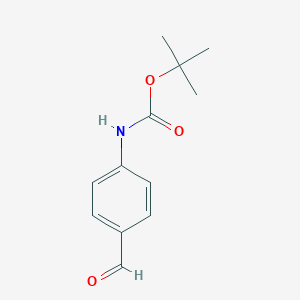
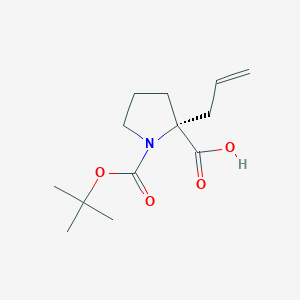
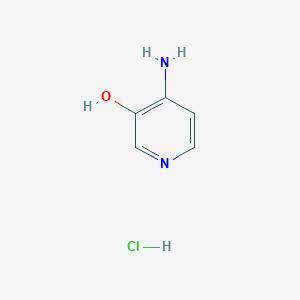




![(S)-Boc-4-amino-2-carboxymethyl-1,3,4,5-tetrahydro-2H-[2]-benzazepin-3-one](/img/structure/B111932.png)